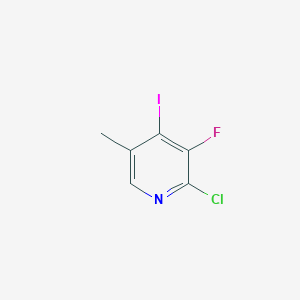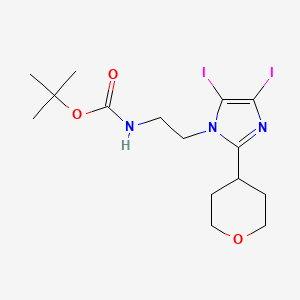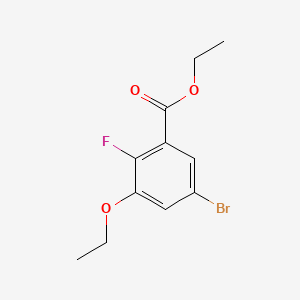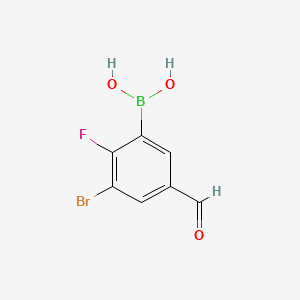
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to handle organolithium chemistry on a multigram scale. This method involves halogen-lithium exchange followed by electrophilic quenching with a boron source . The continuous flow setup allows for high throughput and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic Acid: Similar structure but lacks the bromine and fluorine substituents.
4-Formylphenylboronic Acid: Similar structure but with the formyl group in a different position.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The formyl group also adds to its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C7H5BBrFO3 |
|---|---|
Peso molecular |
246.83 g/mol |
Nombre IUPAC |
(3-bromo-2-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |
Clave InChI |
ARAHEUZKZQSFKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)Br)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


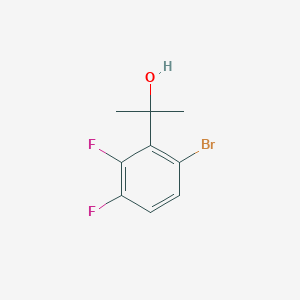
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)


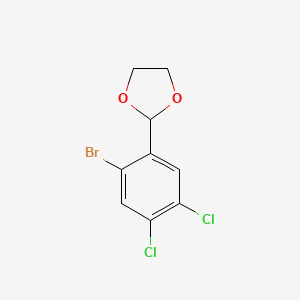
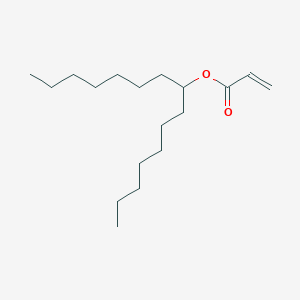

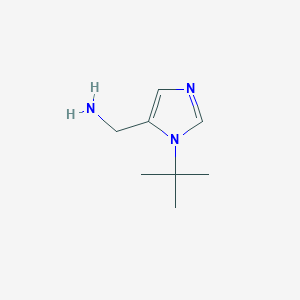
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
